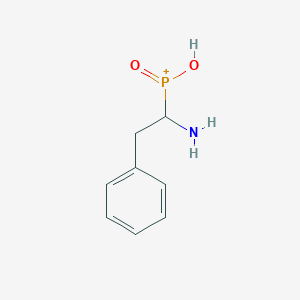

(1-Amino-2-phenylethyl)phosphinic acid

Description

Structural Classification and Nomenclature of α-Aminophosphinic Acids

Aminophosphinic acids are a class of organophosphorus compounds characterized by the presence of both an amino group (-NH₂) and a phosphinic acid group [-P(O)(OH)H] attached to a carbon framework. chem-tools.com They are considered structural mimetics of natural aminocarboxylic acids. ingentaconnect.com The classification of these compounds often depends on the relative position of the amino group with respect to the phosphorus atom.

(1-Amino-2-phenylethyl)phosphinic acid is specifically classified as an α-aminophosphinic acid. In this designation, the "α" (alpha) signifies that the amino group is attached to the carbon atom directly bonded to the phosphorus atom (the α-carbon). This arrangement makes it a direct analogue of an α-amino acid. nih.gov Structurally, it is the bioisostere of phenylalanine, where the carboxyl group (-COOH) is replaced by the phosphinic acid group. This substitution alters the geometry at the acidic center from a planar carboxylate to a tetrahedral phosphinate. nih.gov

The nomenclature of these compounds follows systematic IUPAC rules. For the subject compound, the name is this compound. nih.gov An alternative nomenclature approach, more common for the related phosphonic acids, involves adding the prefix "phosphono-" to the name of the corresponding amino acid. frontierspartnerships.org While less common for phosphinic acids, this highlights the close relationship and intended mimicry of their amino acid counterparts.

| Compound | Chemical Structure | Key Functional Group |

|---|---|---|

| Phenylalanine |  | Carboxylic Acid (-COOH) |

| (1-Amino-2-phenylethyl)phosphonic acid |  | Phosphonic Acid (-PO(OH)₂) |

| This compound | Chemical Formula: C₈H₁₂NO₂P | Phosphinic Acid (-P(O)(OH)H) |

Historical Context and Initial Academic Interest in this compound Analogues

The field of aminophosphorus chemistry began to take shape in the mid-20th century. While the first aminophosphonic acid was synthesized much earlier, significant academic interest was marginal until the discovery of naturally occurring aminophosphonates in the 1960s. tandfonline.comingentaconnect.com The first synthesis of the simplest α-aminophosphonic acid, aminomethanephosphonic acid, was reported in a 1943 patent. tandfonline.com

The development of synthetic methodologies, notably the Kabachnik-Fields reaction discovered independently in the 1950s, provided a versatile route to α-aminophosphonic acids and their derivatives, which could be adapted for α-aminophosphinic acids. nih.govproquest.com This reaction involves a three-component condensation of an amine, a carbonyl compound, and a P-H compound like hypophosphorous acid or its esters. rsc.org

Initial academic interest in these compounds was largely driven by their structural similarity to natural amino acids. ingentaconnect.com Researchers hypothesized that these analogues could function as antimetabolites, competing with their carboxylic counterparts for the active sites of enzymes and cellular receptors. ingentaconnect.comtandfonline.com This hypothesis proved fruitful, particularly for analogues of phenylalanine. Studies revealed that 1-amino-2-arylphosphonic acids, close relatives of the subject compound, were potent inhibitors of the enzyme phenylalanine ammonia-lyase (PAL). researchgate.nettandfonline.com This early work established the potential of aminophosphinic and aminophosphonic acids as powerful tools for probing and inhibiting enzymatic pathways.

Broader Significance of Aminophosphinic Acids in Contemporary Chemical Biology and Medicinal Chemistry Research

Aminophosphinic acids and their phosphonic acid cousins have become indispensable molecules in modern chemical biology and medicinal chemistry. wiley.commsu.ac.zw Their significance stems primarily from their ability to act as transition-state analogue inhibitors of enzymes, particularly proteases. mdpi.comresearchgate.net The tetrahedral geometry of the phosphinate group stably mimics the high-energy tetrahedral intermediate formed during the hydrolysis of a peptide bond. mdpi.comnih.gov This feature allows these compounds to bind tightly to the active site of an enzyme, effectively blocking its catalytic activity.

This inhibitory capacity has been exploited in the design of a wide array of therapeutic agents. nih.gov The applications of aminophosphinic acid derivatives and their analogues are diverse, targeting numerous diseases and physiological processes. wiley.commdpi.comnih.gov They have been investigated as potential antibacterial, antiviral, anticancer, and neuroactive compounds. tandfonline.comnih.gov For instance, their core structures have been incorporated into the design of HIV protease inhibitors and antithrombotic agents. wiley.com By acting as potent and often specific enzyme inhibitors, aminophosphinic acids provide a versatile scaffold for the development of novel drugs and serve as critical molecular probes to study complex biological systems. ingentaconnect.comwiley.com

| Application Area | Mechanism of Action | Examples of Target Classes | Reference |

|---|---|---|---|

| Enzyme Inhibition | Transition-state analogue mimicry | Proteases (e.g., HIV protease), Kinases, Phosphatases | wiley.commsu.ac.zwmdpi.com |

| Antibacterial Agents | Inhibition of essential bacterial enzymes (e.g., cell wall synthesis) | Alanine racemase, D-alanine:D-alanine ligase | nih.gov |

| Antiviral Agents | Inhibition of viral enzymes essential for replication | HIV Protease | wiley.commdpi.com |

| Anticancer Agents | Inhibition of enzymes involved in cancer cell proliferation | Metalloproteases | nih.govbenthamdirect.com |

| Neuroactive Compounds | Antagonism of excitatory amino acid receptors | NMDA receptor antagonists | tandfonline.comwiley.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

80744-66-7 |

|---|---|

Molecular Formula |

C8H11NO2P+ |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

(1-amino-2-phenylethyl)-hydroxy-oxophosphanium |

InChI |

InChI=1S/C8H10NO2P/c9-8(12(10)11)6-7-4-2-1-3-5-7/h1-5,8H,6,9H2/p+1 |

InChI Key |

IXIUFMIMFVWCFS-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)CC(N)[P+](=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 2 Phenylethyl Phosphinic Acid and Its Derived Structures

Strategies for Carbon-Phosphorus Bond Formation in α-Aminophosphinic Acid Synthesis

The formation of the P-C bond is a critical step in the synthesis of α-aminophosphinic acids. Several methodologies have been established, including phospha-Michael additions, tandem reactions, and multicomponent approaches.

Phospha-Michael Addition Reactions to Activated Olefins

The phospha-Michael addition, or conjugate addition of a phosphorus nucleophile to an electron-deficient alkene, represents a versatile method for forming P-C bonds. researchgate.netnih.gov This reaction is typically catalyzed by a base and involves the addition of a P-H bond across a carbon-carbon double bond. researchgate.net In the context of synthesizing derivatives of (1-Amino-2-phenylethyl)phosphinic acid, this approach can be employed by reacting a suitable phosphorus precursor with an activated olefin.

The reaction of N-protected α-aminoalkyl-H-phosphinic acids with acrylates is a notable example of the phospha-Michael addition. researchgate.net For instance, the addition of a protected aminomethyl phosphinic acid to various acrylic acid esters can be facilitated by a silylating agent like hexamethyldisilazane (HMDS) under mild conditions. researchgate.net This methodology is compatible with various protecting groups and leads to the formation of phosphinic dipeptide analogues. researchgate.net

A study on the phospha-Michael addition of N-protected α-aminoalkyl-H-phosphinic acid to acrylates immobilized on a solid phase has also been reported, highlighting the adaptability of this reaction for solid-phase synthesis. researchgate.net

Tandem Esterification and P-C Bond Forming Protocols

A highly efficient method for the synthesis of phosphinic dipeptides involves a tandem esterification and P-Michael reaction. nih.gov This protocol is particularly relevant for creating derivatives of this compound. The process is based on the reaction of an α-aminophosphinic acid with an acrylic acid under silylating conditions, which facilitates both the esterification and the subsequent intramolecular P-Michael addition. nih.gov

A notable example is the reaction between (R)-1-(benzyloxycarbonylamino)-2-phenylethyl]phosphinic acid and various acrylic acids. nih.gov This reaction, mediated by hexamethyldisilazane (HMDS), proceeds with high yields and allows for the isolation of biologically relevant (R,S)-diastereoisomers, often through simple crystallization. nih.govnih.gov The operational simplicity of this one-pot procedure makes it an attractive method for generating a library of phosphinic dipeptide building blocks. nih.govnih.gov

Table 1: Examples of Tandem Esterification and P-Michael Addition for the Synthesis of this compound Derivatives nih.gov

| Phosphinic Acid Reactant | Acrylic Acid Reactant | Product | Diastereomeric Ratio (d.r.) | Yield |

| (R)-1-(Benzyloxycarbonylamino)-2-phenylethyl]phosphinic acid | (2S)-2-methyl-5-phenylpent-4-enoic acid | (2S)-2-({(R)-1-(Benzyloxycarbonylamino)-2-phenylethylphosphoryl}methyl)-5-phenylpentanoic acid | 98:2 | 61% |

| (R)-1-(Benzyloxycarbonylamino)-2-phenylethyl]phosphinic acid | (2S)-2-methylpent-4-ynoic acid | (2S)-2-({(R)-1-(Benzyloxycarbonylamino)-2-phenylethylphosphoryl}methyl)pent-4-ynoic acid | 96:4 | 51% |

| (R)-1-(Benzyloxycarbonylamino)-2-phenylethyl]phosphinic acid | (2S)-5-[(tert-butoxycarbonyl)amino]-2-methylpent-4-enoic acid | (2S)-2-({(R)-1-(Benzyloxycarbonylamino)-2-phenylethylphosphoryl}methyl)-5-[(tert-butoxycarbonyl)amino]pentanoic acid | - | - |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Kabachnik-Fields reaction is a well-known MCR for the synthesis of α-aminophosphonates and can be adapted for the synthesis of α-aminophosphinic acids. beilstein-journals.orgresearchgate.net This reaction typically involves the condensation of an amine, a carbonyl compound, and a phosphite (B83602). researchgate.net

While direct examples of the Kabachnik-Fields reaction for the synthesis of this compound are not extensively detailed in the provided search results, the general principle can be applied. This would involve the reaction of ammonia (or a protected amine), phenylacetaldehyde, and a suitable hypophosphorous acid derivative. The development of stereoselective versions of this reaction is an active area of research. beilstein-journals.org

Stereoselective Synthesis of this compound Enantiomers

Controlling the stereochemistry of the α-carbon is crucial for the biological activity of α-aminophosphinic acids. Both asymmetric and diastereoselective methods have been developed to access enantiomerically pure forms of this compound.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to introduce a new chiral center with a preference for one enantiomer. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral starting materials from the chiral pool. ankara.edu.truvic.ca

One common strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ankara.edu.tr After the desired stereocenter is created, the auxiliary is removed. For the synthesis of α-aminophosphinic acids, chiral auxiliaries can be attached to either the amine or the phosphorus component.

Optically active 1-aminoalkylphosphonic acid derivatives have been synthesized with moderate yields and optical purities through Mannich-type reactions involving benzyl (B1604629) carbamate, aldehydes, and optically pure chlorophosphites. nih.gov This approach could be adapted for the synthesis of the target phosphinic acid.

Diastereoselective Synthesis Techniques

Diastereoselective synthesis focuses on creating a new stereocenter in a molecule that already contains at least one stereocenter, leading to the preferential formation of one diastereomer over others. nih.gov This is a widely used strategy for the synthesis of enantiomerically pure α-aminophosphinic acids. nih.gov

A common approach involves the nucleophilic addition of a phosphorus compound to a chiral imine. nih.gov The pre-existing chirality in the imine, often derived from a chiral amine or aldehyde, directs the attack of the phosphorus nucleophile to one face of the imine, resulting in a diastereoselective P-C bond formation. nih.gov The extent of diastereoselectivity is influenced by the steric and electronic properties of the substituents on the imine. nih.gov

For instance, the addition of phosphinates to chiral imines derived from (S)- or (R)-amines can lead to the formation of α-aminophosphinates with good diastereoselectivities. beilstein-journals.org Subsequent removal of the chiral auxiliary and hydrolysis of the phosphinate ester yields the enantiomerically enriched α-aminophosphinic acid.

Another diastereoselective approach involves the P-Michael addition of chiral aminophosphinic acids to achiral acrylates. researchgate.net This method has been shown to produce phosphinic dipeptide isosteres in high yields and with high diastereomeric ratios, without the need for chiral auxiliaries on the acrylate or P-chiral substrates. researchgate.net

Synthesis of Phosphinic Peptides Utilizing this compound as a Building Block

The incorporation of this compound into peptide-like structures, known as phosphinic peptides or pseudopeptides, is a key area of research. These molecules replace a standard peptide bond with a more stable phosphinate moiety (-P(O)(OH)CH₂-). nih.govacs.org The primary challenge in their synthesis lies in the formation of the phosphorus-carbon (P-C) bond to construct the phosphinic dipeptide backbone.

The construction of the phosphinodipeptide skeleton predominantly relies on the phospha-Michael addition reaction. nih.govresearchgate.net This approach involves the addition of a phosphorus nucleophile to an α,β-unsaturated carbonyl compound. Two main strategies are employed: the "N → C strategy" and the "C → N strategy".

The N → C strategy is the most historically recognized method for creating phosphinic dipeptide analogues. nih.gov It involves the addition of an N-protected α-amino-H-phosphinic acid, such as this compound, to an acrylate. nih.gov To facilitate this reaction, the phosphinic acid must be activated to its more nucleophilic trivalent tautomeric form, an alkyl H-phosphinate. nih.gov This activation is typically achieved through silylation. nih.govresearchgate.net

A common procedure involves heating the N-protected this compound with a silylating agent like hexamethyldisilazane (HMDS). This in-situ formation of a bis(trimethylsilyl)phosphonite is then followed by the addition of a substituted acrylate. mdpi.com Subsequent hydrolysis of the resulting silylated adduct with an alcohol or water yields the final phosphinic dipeptide. nih.gov Other silylating agents, such as N,O-bis(trimethylsilyl)acetamide (BSA) or a combination of chlorotrimethylsilane (TMSCl) and a tertiary amine, can also be used, with the latter offering milder reaction conditions. nih.gov

The C → N strategy offers an alternative pathway that allows for different synthetic possibilities. In this approach, the acrylate, which will form the P1' portion of the dipeptide, is first added to an activated silyl ester of hypophosphorous acid. nih.govacs.org The resulting β-substituted β-alkoxycarbonyl-H-phosphinic acid is then used in a three-component condensation reaction with an aldehyde and an amine or amide, such as benzyl carbamate, to construct the N-terminal (P1) fragment of the molecule. nih.govacs.org This method is particularly useful for diversifying the P1 side chain. acs.org

The biological activity and selectivity of phosphinic peptide inhibitors are largely determined by the nature of their side chains (referred to as P1 and P1'), which interact with the corresponding binding pockets (S1 and S1') of the target enzyme. nih.govnih.gov Consequently, methods that allow for the simple and efficient diversification of these side chains are of high value.

Traditional multistep syntheses often limit the ability to easily vary side-chain structures. nih.gov To overcome this, strategies for post-synthetic modification and parallel diversification have been developed. One key approach focuses on the reactivity of the Cα' proton (the active methylene group in the P1' residue). nih.gov Synthons can be prepared by adding an N-protected α-amino-H-phosphinate to an alkyl methylidenemalonate. The resulting adduct has an acidic Cα' proton that can be utilized in several ways: nih.gov

Alkylation of the malonate followed by decarboxylation.

Wittig-Horner olefination or Knoevenagel condensation to introduce a double bond, which can be subsequently reduced or subjected to nucleophilic addition to introduce further diversity. nih.gov

A more direct method for diversification involves utilizing a variety of substituted acrylic acids in the initial phospha-Michael addition step of the N → C strategy. By reacting N-Cbz-(R)-(1-Amino-2-phenylethyl)phosphinic acid with different acrylic acids, a range of phosphinic peptides with diverse P1' side chains can be synthesized. mdpi.com

| Product Compound | Acrylic Acid Reactant | Resulting P1' Side Chain | Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (2S)-2-({(R)-1-(Benzyloxycarbonylamino)-2-phenylethylphosphoryl}methyl)-4-methylpentanoic acid | 4-Methyl-2-pentenoic acid | Isobutyl | 43% | 95:5 |

| (2S)-2-({(R)-1-(Benzyloxycarbonylamino)-2-phenylethylphosphoryl}methyl)-5-phenylpentanoic acid | 5-Phenyl-2-pentenoic acid | 3-Phenylpropyl | 61% | 98:2 |

| (2S)-2-({(R)-1-(Benzyloxycarbonylamino)-2-phenylethylphosphoryl}methyl)pent-4-ynoic acid | 2-Pent-4-ynoic acid | Propargyl | 51% | 96:4 |

Furthermore, the C → N strategy is inherently suited for diversifying the P1 side chain by employing various aldehydes in the three-component condensation step. acs.org Another example of P1 side chain modification is the mild oxidation of the phenyl ring of a protected PheΨ(PO₂CH₂)Ala building block to a carboxylic acid, yielding sequences containing aspartyl or glutamyl residues. nih.gov

Biochemical and Pharmacological Research of 1 Amino 2 Phenylethyl Phosphinic Acid and Its Analogues

Enzyme Inhibition Studies and Mechanism of Action

(1-Amino-2-phenylethyl)phosphinic acid and its analogues represent a significant class of enzyme inhibitors, primarily due to their structural resemblance to the transition state of peptide hydrolysis. nih.govwikipedia.org These compounds, often referred to as phosphinic peptides, are peptide analogues where a scissile peptide bond is replaced by a hydrolytically stable phosphinic acid moiety (-PO₂-CH-). nih.govresearchgate.net This structural substitution allows them to act as mechanism-based, transition-state analogue inhibitors. acs.org The tetrahedral geometry of the phosphinic acid group mimics the transient gem-diol species formed during proteolysis. nih.gov This mimicry, combined with the ability of the phosphinic acid group to form strong electrostatic interactions with catalytic metal ions, such as zinc, results in high binding affinity and potent inhibition of targeted enzymes. acs.org

Targeting Metalloproteases: Zinc- and Aspartyl-Protease Inhibition

Phosphinic peptides have been extensively explored as inhibitors of zinc-metalloproteases. nih.govacs.org Their efficacy stems from the phosphinate group's ability to act as a potent zinc-binding group, chelating the essential zinc ion within the enzyme's active site. acs.orgoup.com This interaction, coupled with optimized noncovalent interactions between the inhibitor's side chains and the enzyme's binding pockets, can lead to both high potency and significant selectivity against other proteases. acs.org The design of these inhibitors often involves creating pseudopeptide derivatives that mimic the structure of the natural substrate at the cleavage site, allowing them to bind reversibly but tightly to the enzyme's active site. wikipedia.orgoup.com This targeted approach has made phosphinic peptides valuable tools in pharmacological research and drug discovery. nih.govacs.org

Angiotensin-Converting Enzyme (ACE) Inhibition by Phosphinic Peptides

Phosphinic peptides are a well-established class of potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key zinc-metalloprotease in blood pressure regulation. nih.govnih.gov The development of these inhibitors led to the antihypertensive drug fosinopril. nih.govacs.org A significant area of research has been the development of inhibitors that can selectively target the two active domains of somatic ACE: the C-domain and the N-domain. nih.govresearchgate.net This selectivity is crucial as the two domains have different physiological substrates and roles. nih.gov

Researchers have successfully developed domain-selective phosphinic peptide inhibitors by modifying the peptide sequence. For instance, RXP 407 was identified as the first highly potent and selective inhibitor of the N-domain of ACE. wikipedia.orgnih.gov Conversely, the phosphinic peptide RXPA380 was developed as a potent and selective inhibitor for the C-domain. wikipedia.orgresearchgate.net The discovery of these domain-selective inhibitors was advanced by screening phosphinic peptide libraries and by synthesizing analogues with specific amino acid residues, such as proline, in key positions to influence domain affinity. wikipedia.orgnih.gov

Table 1: Domain-Selective Phosphinic Peptide Inhibitors of ACE

| Inhibitor | Target Domain | Potency (Ki) | Selectivity |

|---|---|---|---|

| RXP 407 | N-domain | 12 nM | Three orders of magnitude less potent for the C-domain. nih.gov |

| RXPA380 | C-domain | 3 nM | Ki for N-domain is 10,000 nM. researchgate.net |

Aminopeptidase (B13392206) Inhibition (e.g., Leucine Aminopeptidase (LAP), Aminopeptidase N (APN))

Phosphonic and phosphinic acid analogues have been synthesized and evaluated for their ability to inhibit aminopeptidases, a group of exopeptidases that cleave N-terminal amino acids from peptides and are often zinc-dependent. tandfonline.comproquest.com These enzymes, including Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN), are involved in various biological processes, making their inhibitors potential therapeutic agents. tandfonline.commdpi.com Studies on phosphonic and phosphinic acid analogues of aspartic and glutamic acids showed modest inhibitory effects on cytosolic LAP and microsomal APN, providing insights into the structural requirements of the enzymes' active sites. tandfonline.com More potent inhibition has been achieved with phosphonic acid analogues of amino acids like phenylalanine. proquest.com

Aminopeptidase N (APN/CD13) is a transmembrane zinc-dependent M1 aminopeptidase that plays a role in cancer progression by promoting angiogenesis and metastasis. acs.orgnih.govnih.gov Consequently, the development of potent and selective APN inhibitors is an active area of research. mdpi.comacs.org The phosphinic acid chemotype is known to potently inhibit APN. nih.govucl.ac.uk

A variety of compounds, including phosphonic acid analogues of phenylalanine, have been evaluated as inhibitors of human aminopeptidase N (hAPN). proquest.com Fluorogenic screening of a library of these analogues, with various substitutions on the aromatic ring, identified them as micromolar or submicromolar inhibitors of hAPN. proquest.com Molecular modeling studies suggest that while the aminophosphonate portion of these inhibitors binds similarly in the active site, differences in activity arise from the placement and substitution of the aromatic side chain. proquest.com In addition to phosphonates, other chemotypes like hydroxamic acids have been repurposed and optimized as potent hAPN inhibitors, with some analogues showing high potency and selectivity against other zinc-dependent enzymes like matrix metalloproteinases. acs.orgnih.gov

Porcine aminopeptidase N (pAPN) is frequently used as a model enzyme for hAPN due to structural and functional similarities. nih.gov pAPN is a transmembrane glycoprotein (B1211001) highly expressed in the small intestinal mucosa. core.ac.uk Research on pAPN has been crucial in understanding ligand-enzyme interactions for this class of enzymes. nih.gov Studies using phosphonic acid analogues of phenylglycine and phenylalanine have been conducted to determine their inhibitory activity against pAPN. proquest.comnih.gov The data often show a similar pattern of inhibitory activity against both pAPN and hAPN. nih.gov Molecular modeling of these inhibitors bound to pAPN indicates that the aminophosphonate fragment binds in a highly uniform manner, complexing the zinc ion, while the substituted phenyl rings account for differences in affinity. nih.gov

Table 2: Inhibition of Human and Porcine Aminopeptidase N by Phenylalanine Phosphonic Analogues

| Compound | Target Enzyme | Inhibitory Activity |

|---|---|---|

| Phosphonic acid analogues of phenylalanine | hAPN & pAPN | Micromolar or submicromolar inhibitors. proquest.com |

| Phosphonic acid analogues of phenylglycine | pAPN | Inhibitory activity depends on aromatic ring substitution. nih.gov |

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. oup.comnih.gov Their overactivity is implicated in various pathologies, including cancer and arthritis, making them important therapeutic targets. academie-sciences.fr Phosphorus-based compounds, particularly phosphinic acids, have been extensively investigated as MMP inhibitors. academie-sciences.frnih.gov These inhibitors are designed to mimic the transition state of peptide hydrolysis and utilize the phosphinate group to chelate the catalytic zinc ion in the MMP active site. nih.govacademie-sciences.fr

Research has focused on developing potent inhibitors with high selectivity for specific MMPs to avoid off-target effects and associated toxicity. nih.govnih.gov For example, phosphinic acid-based inhibitors of MMP-13 have been developed with the goal of achieving high selectivity over MMP-1 and MMP-3. nih.gov By systematically modifying substituents at different positions of the inhibitor scaffold, researchers have been able to significantly improve both potency and selectivity. nih.gov One such inhibitor, with optimized P(1)' and P(2) groups, exhibited a 4.5 nM IC₅₀ against MMP-13 and was 270-fold selective over MMP-1. nih.gov Similarly, peptidylphosphinic acids have been shown to be potent and selective inhibitors of MMP-3. academie-sciences.fr

Table 3: Examples of Phosphinic Acid-Based MMP Inhibitors

| Inhibitor Class | Target MMP(s) | Key Findings |

|---|---|---|

| P(1)' phenethyl and P(2) benzyl (B1604629) substituted phosphinic acids | MMP-13 | Achieved IC₅₀ of 4.5 nM against MMP-13 with 270-fold selectivity over MMP-1. nih.gov |

| Peptidylphosphinic acids | MMP-3 | Potent and selective inhibition requires extension of substitution into the P3 position. academie-sciences.fr |

| Phosphapeptide inhibitors | MMP-11 | Compound 18 was found to be a selective inhibitor with a Ki of 0.23 μM. academie-sciences.fr |

Other Protease Targets (e.g., HIV Protease, Renin, Sortase)

Phosphinic acid derivatives, including this compound and its analogues, have been investigated as inhibitors of various proteases beyond the more commonly studied metalloproteinases. This research has extended to viral, cardiovascular, and bacterial enzyme targets.

HIV Protease: The human immunodeficiency virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins. wikipedia.org Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy. mdpi.comnih.gov While specific studies focusing solely on this compound against HIV protease are not extensively detailed in the provided results, the broader class of phosphinic acid derivatives has been highlighted for its anti-HIV potential. xjtlu.edu.cnnih.gov The design of HIV protease inhibitors often involves creating molecules that mimic the transition state of the peptide bond hydrolysis catalyzed by the enzyme. wikipedia.org Given that phosphinic acids are excellent transition state analogues, their derivatives are logical candidates for HIV protease inhibition. scispace.com

Renin: Renin is an aspartic protease that plays a crucial role in the renin-angiotensin system, which regulates blood pressure. Its inhibition is a therapeutic strategy for hypertension. Phosphinic acid-based transition-state analogue inhibitors have been designed and synthesized for various proteinases of medicinal importance, including those involved in blood pressure regulation. scispace.com

Sortase: Sortases are bacterial enzymes that anchor surface proteins to the cell wall of Gram-positive bacteria, playing a role in virulence. nih.gov These enzymes recognize and cleave a specific sorting signal (e.g., LPXTG motif), forming a thioester intermediate that is then resolved by a nucleophile. nih.gov The development of inhibitors for sortase is an area of interest for novel antimicrobial agents. While the direct inhibition of sortase by this compound is not explicitly detailed, the general applicability of phosphinic acids as enzyme inhibitors suggests their potential in this area. tandfonline.comresearchgate.net

Role as Transition State Analogues in Enzymatic Catalysis

A cornerstone of the inhibitory activity of this compound and its analogues is their function as transition state analogues. scispace.comresearchgate.net Enzymatic reactions, particularly the hydrolysis of peptide bonds by proteases, proceed through a high-energy tetrahedral transition state. researchgate.net The phosphorus atom in phosphinic acids adopts a stable tetrahedral geometry that closely mimics this transient state. researchgate.net

This structural resemblance allows phosphinic acid-based inhibitors to bind tightly to the active site of an enzyme, often with much higher affinity than the natural substrate. nih.gov The phosphinic acid moiety can be considered a "swollen" or extended tetrahedral intermediate due to the longer phosphorus-oxygen and phosphorus-carbon bonds compared to the corresponding bonds in the natural peptide substrate. scispace.comresearchgate.net This mimicry, combined with strong electrostatic interactions between the negatively charged phosphinic acid group and positively charged metal ions (like zinc in metalloproteases) in the enzyme's active site, contributes to their potent inhibitory effects. scispace.comresearchgate.net

The design of these inhibitors is a prominent strategy in enzymology, not only for developing potent therapeutic agents but also for elucidating enzyme catalytic mechanisms. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis in Enzyme Binding Affinity and Selectivity

The exploration of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of phosphinic acid-based enzyme inhibitors. researchgate.net SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. nih.govnih.gov

For phosphinic acid inhibitors, SAR analyses have revealed key structural features that govern their binding affinity and selectivity for target enzymes. For instance, in the context of tyrosinase inhibitors, the introduction of bulky phenyl moieties to the phosphonic and amino groups was found to be important for inhibitory potency. nih.gov

In the development of inhibitors for the MurD enzyme, which is involved in bacterial peptidoglycan biosynthesis, a series of phosphinate compounds were synthesized and tested, allowing for the deduction of initial SAR. nih.gov Similarly, for inhibitors of aminopeptidases from Plasmodium falciparum, the malaria parasite, SAR studies of phosphonic acid arginine mimetics helped to map the necessary interactions within the enzyme's S1 pocket. acs.orgnih.gov These studies demonstrated that factors such as the length of the carbon backbone and the presence of specific functional groups significantly influence inhibitory activity. acs.org

The following interactive table summarizes key SAR findings for different enzyme targets:

| Enzyme Target | Key Structural Modifications | Impact on Activity |

| Mushroom Tyrosinase | Introduction of bulky phenyl moieties to phosphonic and amino groups | Important for inhibitory potency nih.gov |

| E. coli MurD | Varied substitutions on the phosphinate core | Allowed for initial SAR deductions nih.gov |

| P. falciparum Aminopeptidases (PfA-M1) | Reduction of carbon backbone length or rigidification with a phenyl group | Significantly reduced inhibitory activity acs.org |

| P. falciparum Aminopeptidases (PfA-M1) | Retention of guanidino groups | Important for inhibitory activity acs.org |

Stereochemical Considerations in Enzyme-Inhibitor Interactions

Stereochemistry plays a critical role in the interaction between enzymes and their inhibitors, and phosphinic acid derivatives are no exception. researchgate.net Enzymes are chiral macromolecules that create asymmetric active sites, leading to stereospecific binding of substrates and inhibitors. The biological properties of α-aminophosphonates, which are structurally related to phosphinic acids, are closely associated with the tetrahedral configuration of the substituents around the phosphorus atom. researchgate.net

The synthesis of stereochemically pure phosphinic acid inhibitors is often a major focus of research, as different stereoisomers can exhibit vastly different inhibitory potencies. This is because only one enantiomer or diastereomer may fit correctly into the enzyme's active site to form the necessary stabilizing interactions. The development of stereoselective synthetic methods for α-amino-C-phosphinic acids and their derivatives has been an area of significant interest due to the pharmacological importance of these compounds as inhibitors of proteolytic enzymes. researchgate.net

For example, in the synthesis of α-hydroxyphosphonic acids, a chirotopic, non-stereogenic phosphorus center in a cyclic phosphite (B83602) was used to generate two diastereomeric α-hydroxyphosphonates. rsc.org This highlights the importance of controlling stereochemistry to obtain the desired biologically active compound. The precise three-dimensional arrangement of atoms in a phosphinic acid inhibitor dictates its ability to mimic the transition state and engage with key residues in the enzyme's active site, ultimately determining its inhibitory efficacy. researchgate.net

Elucidation of Broader Biological Activities Attributed to Phosphinic Acid Derivatives

The biological activities of phosphinic acid derivatives extend beyond enzyme inhibition, with research exploring their potential as therapeutic agents for various infectious diseases. xjtlu.edu.cnnih.gov

Antimalarial Agent Research

Malaria, caused by the parasite Plasmodium falciparum, remains a significant global health threat. Phosphinic and phosphonic acid derivatives have emerged as promising candidates for the development of new antimalarial drugs. xjtlu.edu.cnnih.gov One key target in the malaria parasite is the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, which is essential for the synthesis of isoprenoids necessary for parasite survival. acs.org Fosmidomycin, a phosphonic acid antibiotic, has been shown to block this pathway and cure malaria in mice. acs.org

Furthermore, metallo-aminopeptidases in P. falciparum, such as PfA-M1 and PfA-M17, are essential for parasite survival and are validated drug targets. acs.orgnih.gov Research has focused on designing phosphonic and phosphinic acid-based inhibitors that target these enzymes. For example, a phosphinate dipeptide analog has demonstrated potent in vitro and in vivo antimalarial activity. acs.org Structure-activity relationship studies on phosphonic acid arginine mimetics have been conducted to probe the S1 pocket of these enzymes and guide the development of dual inhibitors. acs.orgnih.gov

Antimicrobial Agent Research

Phosphinic and phosphonic acid derivatives have a history of investigation as antimicrobial agents. xjtlu.edu.cnnih.govacs.org Their ability to mimic substrates of key bacterial enzymes makes them attractive candidates for antibiotic development.

One of the earliest and most well-known phosphonic acid antibiotics is Fosfomycin, which has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. rsc.org It acts by inhibiting an early step in bacterial cell wall biosynthesis. nih.gov Another phosphonic acid antibiotic, FR-900098, isolated from a Streptomyces species, also inhibits bacterial cell wall synthesis and is effective against a wide range of Gram-negative bacteria. nih.gov

Research into phosphinate inhibitors has targeted enzymes involved in peptidoglycan biosynthesis, a crucial component of the bacterial cell wall. nih.gov For example, a series of phosphinate compounds were designed and synthesized as inhibitors of the D-glutamic acid-adding enzyme (MurD) from Escherichia coli. nih.gov The development of such compounds represents a promising avenue for new antibacterial drugs.

The following table provides examples of phosphinic and phosphonic acid derivatives with antimicrobial or antimalarial activity:

| Compound Class | Target/Mechanism | Activity |

| Phosphonic Acids (e.g., Fosmidomycin) | DOXP pathway in P. falciparum | Antimalarial acs.org |

| Phosphinate Dipeptide Analogs | P. falciparum aminopeptidases (PfA-M1, PfA-M17) | Antimalarial acs.org |

| Phosphonic Acids (e.g., Fosfomycin) | Bacterial cell wall synthesis | Antibacterial rsc.org |

| Phosphonic Acids (e.g., FR-900098) | Bacterial cell wall synthesis | Antibacterial nih.gov |

| Phosphinate Compounds | E. coli MurD enzyme (peptidoglycan biosynthesis) | Antibacterial nih.gov |

Anticancer and Antiproliferative Properties

The structural similarity of aminophosphinic acids to natural amino acids makes them compelling candidates for anticancer drug development, as they can act as metabolic antagonists. Research into analogues of this compound has demonstrated notable antiproliferative effects against various cancer cell lines.

One area of investigation has been on bis(α-amino)phosphinic acid derivatives. A study on a series of these compounds revealed their cytotoxic effects on MCF-7 breast adenocarcinoma cells. researchgate.net Among the tested compounds, some exhibited significant antiproliferative activity. For instance, compounds identified as 4c, 4e, and 4f in the study were noted for their comparatively better performance in inhibiting cancer cell growth. researchgate.net

Furthermore, other phosphinic acid derivatives have shown promise. For example, phosphinoylmethyl-aminophosphonate derivatives have been evaluated for their cytostatic effects. One particular compound, designated as 2e in a study, demonstrated a remarkable cytostatic effect on breast adenocarcinoma (MDA-MB231) and prostatic carcinoma (PC-3) cells. nih.gov This highlights the potential of the phosphinic acid moiety in designing effective anticancer agents.

The broader class of α-aminophosphonic acid derivatives, which are structurally very similar to α-aminophosphinic acids, has also been a major focus of anticancer research. Various studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in a range of cancer cell lines. For instance, certain dialkyl α-aryl-α-(diphenylmethylamino)methanephosphonates have been screened against the National Cancer Institute's 60-cell line panel, with the α-phenyl derivative showing high activity against the MOLT-4 leukemia cell line. researchgate.net

Table 1: Antiproliferative Activity of Selected Analogues

| Compound Class | Specific Analogue Example | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| bis(α-amino)phosphinic acids | Compound 4c, 4e, 4f | MCF-7 (Breast Adenocarcinoma) | Notable antiproliferative activity | researchgate.net |

| Phosphinoylmethyl-aminophosphonates | Compound 2e | MDA-MB231 (Breast), PC-3 (Prostate) | Remarkable cytostatic effect | nih.gov |

| Dialkyl α-aryl-α-(diphenylmethylamino)methanephosphonates | α-phenyl derivative | MOLT-4 (Leukemia) | High activity (GI50 < 10⁻⁷ M) | researchgate.net |

| α-Aminophosphonates | Various derivatives | A549 (Lung Adenocarcinoma) | Good cytotoxicity (IC50 values in the low µM range) | mdpi.com |

Antiviral Activities

The investigation of aminophosphinic acids and their analogues has extended to the field of virology, where they have been explored as potential inhibitors of viral replication. While specific data on this compound is scarce, research on related α-aminophosphonic acids provides evidence of antiviral potential.

A study focused on the synthesis of novel 1,3,4-oxadiazole-derived α-aminophosphonates and their corresponding phosphonic acids demonstrated significant virucidal activity against the avian coronavirus infectious bronchitis virus (IBV). nih.gov Specifically, the phosphonic acid derivative [(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethylphenyl)methyl] phosphonic acid (designated as 6a) strongly inhibited IBV infectivity at a low micromolar concentration. nih.gov

Another series of α-aminophosphonate-hydrazone derivatives were synthesized and evaluated for their antiviral activities against the Tobacco Mosaic Virus (TMV). frontiersin.org Several of these compounds exhibited good inhibitory activity, with one 2-OH-5-CH₃-substituted derivative showing a curative activity of 65.1%, which was superior to the commercial antiviral agent ningnanmycin. frontiersin.org

These findings underscore the potential of the α-aminophosphonate and, by extension, the α-aminophosphinic acid scaffold in the development of novel antiviral agents. The mechanism of action is often attributed to the inhibition of key viral enzymes or interference with the viral life cycle. nih.govtandfonline.com

Table 2: Antiviral Activity of Selected Analogues

| Compound Class | Specific Analogue Example | Virus | Observed Effect | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole-derived α-aminophosphonic acids | Compound 6a | Avian Coronavirus (IBV) | Strong inhibition of infectivity (at 1.23 µM) | nih.gov |

| α-Aminophosphonate-hydrazone derivatives | 2-OH-5-CH₃-substituted derivative (6k) | Tobacco Mosaic Virus (TMV) | High curative activity (65.1%) | frontiersin.org |

Other Pharmacological Effects (e.g., Anti-inflammatory, Anti-Alzheimer)

The therapeutic potential of aminophosphinic acid analogues extends beyond anticancer and antiviral applications, with research indicating possible roles in managing inflammatory conditions and neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Properties:

A series of newly synthesized α-aminophosphonate derivatives has been evaluated for anti-inflammatory activity. nih.gov Several compounds in this series demonstrated significant anti-inflammatory effects, with some showing maximal efficacy of over 95%. nih.gov These promising compounds were found to significantly decrease the number of neutrophils and monocytes in blood samples, indicating a potent anti-inflammatory response. nih.gov Quantitative structure-activity relationship (QSAR) studies suggested that the spherical molecular shape and the location of the highest occupied molecular orbital (HOMO) on the phenyl ring contribute to the anti-inflammatory activity. nih.gov

Anti-Alzheimer Properties:

While direct evidence for the anti-Alzheimer's potential of this compound is not available, the structural analogy to phenylalanine is noteworthy, as altered phenylalanine metabolism has been associated with Alzheimer's disease. researchgate.net Research into α-aminophosphonate derivatives has shown some promise in this area. For instance, certain N-substituted pyrazole (B372694) derivatives of α-aminophosphonates have been designed and evaluated for their anticholinesterase activity, a key target in Alzheimer's therapy. nih.gov

The development of multi-target-directed ligands is a growing area in Alzheimer's research, and phosphonic acid derivatives have been incorporated into such strategies. mdpi.com These approaches aim to simultaneously address multiple pathological aspects of the disease, such as cholinergic dysfunction and amyloid-β aggregation. mdpi.com Although research in this area is still in its early stages for phosphinic acid derivatives, the findings from related phosphonate (B1237965) compounds suggest a potential avenue for future investigation.

Advanced Research Applications and Methodological Contributions Non Clinical

Development of (1-Amino-2-phenylethyl)phosphinic Acid Derivatives as Biochemical Probes

This compound and its derivatives have emerged as valuable tools in biochemistry, primarily serving as inhibitors to probe the function and structure of enzymes. Their structural similarity to natural amino acids allows them to interact with the active sites of enzymes, providing insights into catalytic mechanisms and aiding in the design of more potent and specific inhibitors.

A notable example of their application as biochemical probes is in the study of L-phenylalanine ammonia-lyase (PAL), an enzyme that catalyzes the first step in the biosynthesis of a wide array of plant secondary metabolites known as phenylpropanoids. The phosphonic analog of L-phenylalanine, (R)-(1-amino-2-phenylethyl)phosphonic acid (APEP), has been shown to be a potent competitive inhibitor of PAL. researchgate.net The enantiomers of this compound exhibit different inhibitory activities, providing a means to probe the stereospecificity of the enzyme's active site. researchgate.netnih.gov The phosphonous analogue of phenylalanine also demonstrates inhibitory activity against PAL, further expanding the toolkit for studying this crucial plant enzyme. researchgate.net

The inhibitory properties of these compounds are detailed in the table below:

| Compound | Target Enzyme | Inhibition Type | Ki Value |

| (R)-(1-amino-2-phenylethyl)phosphonic acid (APEP) | Phenylalanine Ammonia-Lyase (PAL) | Competitive | 1.5 µM researchgate.net |

| (S)-(1-amino-2-phenylethyl)phosphonic acid | Phenylalanine Ammonia-Lyase (PAL) | Competitive | 11.6 µM researchgate.net |

| (R)-(1-amino-2-phenylethyl)phosphonous acid | Phenylalanine Ammonia-Lyase (PAL) | Competitive | 35 µM researchgate.net |

| (S)-(1-amino-2-phenylethyl)phosphonous acid | Phenylalanine Ammonia-Lyase (PAL) | Competitive | 205 µM researchgate.net |

Beyond PAL, phosphinic acid-containing molecules have been developed as inhibitors for other enzymes. For instance, phosphinic acid tripeptide mimetics have been investigated as inhibitors of ERAP1, a zinc-dependent M1-aminopeptidase involved in the adaptive immune response. nih.gov The design and synthesis of libraries of these compounds allow for the exploration of structure-activity relationships and the development of selective chemical probes to validate enzymes as drug discovery targets. nih.gov The tetrahedral geometry of the phosphinic acid group is thought to mimic the transition state of peptide bond hydrolysis, making these compounds effective enzyme inhibitors. nih.gov

Integration into the Design and Synthesis of Complex Bioactive Molecules

The unique structural and chemical properties of this compound make it a valuable building block in the design and synthesis of more complex bioactive molecules, particularly phosphonopeptides and their analogues. nih.gov These molecules, where a phosphinic or phosphonic acid moiety replaces a standard amino acid residue, often exhibit enhanced biological activity and stability compared to their natural counterparts.

The synthesis of phosphonopeptides involves the formation of a phosphonamidate bond, which can be achieved through various chemical strategies. nih.gov One common method involves the use of phosphonochloridates, which are reacted with amino acid esters to form the desired phosphonopeptide. nih.gov The development of efficient one-pot procedures for these transformations has facilitated the creation of diverse libraries of phosphonopeptides for biological screening. nih.gov

This compound can be incorporated into these synthetic schemes to generate peptides with a phenylalanine-like side chain and a phosphinic acid group. These modified peptides have been explored for a range of applications, including their use as enzyme inhibitors and haptens for the generation of catalytic antibodies. beilstein-journals.org The phosphinate group can act as a transition-state analog, leading to potent inhibition of peptidases and other enzymes that process peptides. nih.gov

Furthermore, the synthesis of phosphonodepsipeptides, which contain a phosphonate (B1237965) ester linkage in place of an amide bond, represents another avenue for integrating this compound into complex bioactive molecules. beilstein-journals.org These compounds are generally more stable than phosphonopeptides and have shown promise as enzyme inhibitors, prodrugs, and antimicrobial agents. beilstein-journals.org The synthesis often starts from a phosphinic acid derivative, such as methyl (R)-N-Cbz-1-amino-2-phenylethylphosphinate, which is then elaborated into the final phosphonodepsipeptide. beilstein-journals.org

Computational Chemistry and Molecular Modeling Studies for Ligand-Target Interactions

Computational chemistry and molecular modeling have become indispensable tools for understanding the interactions between ligands, such as this compound derivatives, and their biological targets. mdpi.comaccscience.com These methods provide detailed insights into the binding modes of inhibitors and can guide the rational design of new, more potent compounds.

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor. nih.gov In the context of this compound derivatives, docking studies can be used to model their interaction with the active site of enzymes like PAL or various peptidases. These studies help to identify key amino acid residues involved in binding and to understand the structural basis for the observed inhibitory activity and selectivity. researchgate.netnih.gov For example, docking simulations of phosphinic acid inhibitors with mushroom tyrosinase have been used to elucidate the binding mode and support structure-activity relationship (SAR) analyses. researchgate.net

The results from molecular docking can be further refined using more advanced computational methods, such as molecular dynamics (MD) simulations. MD simulations provide a dynamic picture of the ligand-receptor complex, allowing for the study of conformational changes and the stability of the binding interactions over time.

These computational approaches are not only used to understand existing inhibitors but also to design new ones. By analyzing the predicted binding poses and interactions, researchers can identify opportunities to modify the inhibitor structure to improve its affinity and selectivity for the target enzyme. accscience.com This iterative process of computational design, chemical synthesis, and biological evaluation is a powerful strategy in modern drug discovery and the development of biochemical probes.

Contributions to Agrochemical Research and Development

Derivatives of aminophosphonic and aminophosphinic acids have made significant contributions to agrochemical research, primarily as herbicides. tandfonline.commdpi.com Their mode of action often involves the inhibition of essential enzymes in plant metabolic pathways that are not present in animals, leading to selective toxicity towards plants. mdpi.com

(1-Amino-2-phenylethyl)phosphonic acid, as a phenylalanine analogue, has been shown to inhibit phenylalanine ammonia-lyase (PAL) in vivo in plants. researchgate.net This inhibition can disrupt the biosynthesis of phenylpropanoids, which are crucial for plant growth, development, and defense. By blocking this pathway, these compounds can exert a herbicidal effect.

Furthermore, aminophosphonates are known to target other enzymes in plant amino acid biosynthesis. For instance, some herbicidally active derivatives of aminomethylenebis-phosphonic acid are thought to act as inhibitors of enzymes in the shikimate pathway, which is responsible for the synthesis of aromatic amino acids. researchgate.net While the exact target of these compounds was not definitively identified as 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, the reversal of their herbicidal effects by aromatic amino acids strongly suggests interference with this pathway. researchgate.net

The development of compounds like Bialaphos, a tripeptide containing a phosphinothricin (B1261767) residue, highlights the potential of phosphinic acid derivatives in agrochemicals. nih.gov Bialaphos is a pro-herbicide that is converted within the plant cell to L-phosphinothricin, a potent inhibitor of glutamine synthetase. nih.gov This demonstrates the principle of using amino acid mimics containing phosphinic acid groups to create effective and commercially viable herbicides. While this compound itself may not be a commercial herbicide, its structural motif and inhibitory properties contribute to the broader understanding and development of new agrochemicals based on aminophosphinic acids.

Comparative Analysis and Bioisosteric Considerations

Distinguishing (1-Amino-2-phenylethyl)phosphinic Acid from (1-Amino-2-phenylethyl)phosphonic Acid Analogues

The substitution of a phosphinic acid moiety for a phosphonic acid group within a molecule introduces significant changes in physicochemical properties, which in turn can profoundly influence biological activity.

This compound and its phosphonic acid analogue share a common carbon skeleton, but differ at the phosphorus center. The phosphinic acid contains a phosphorus atom bonded to one hydroxyl (-OH) group, one hydrogen atom (P-H), and the carbon backbone. In contrast, the phosphonic acid features a phosphorus atom bonded to two hydroxyl groups and the carbon backbone.

This fundamental structural variance has several critical implications:

Acidity and Ionization State: Phosphinic acids are monobasic, possessing a single acidic proton with a pKa typically around 1-2. mdpi.com Phosphonic acids are dibasic, with a first pKa in a similar range (1.1 to 2.3) but also a second pKa ranging from 5.3 to 7.2. researchgate.net Consequently, at physiological pH (~7.4), a phosphonic acid group will be doubly ionized, carrying a dianionic charge, whereas a phosphinic acid group will be singly ionized (monoanionic). This difference in charge can dramatically alter a molecule's ability to cross cell membranes and interact with charged residues in an enzyme's active site.

Hydrogen Bonding: The phosphonic acid group, with two -OH moieties, has a greater capacity to act as a hydrogen bond donor compared to the phosphinic acid's single -OH group. This can lead to different binding orientations and affinities within a biological target.

Steric Profile and Geometry: Both groups maintain a tetrahedral geometry around the phosphorus atom, which is a key feature in their function as mimics of the tetrahedral transition state in reactions like peptide bond hydrolysis. researchgate.net However, the replacement of a hydroxyl group with a smaller hydrogen atom slightly alters the steric bulk and bond angles, which can fine-tune the fit into a specific active site.

| Property | Phosphinic Acid Group (-P(O)(OH)H) | Phosphonic Acid Group (-P(O)(OH)2) |

|---|---|---|

| Basicity | Monobasic mdpi.com | Dibasic mdpi.com |

| Typical pKa1 | ~1.2 mdpi.com | ~1.3 - 2.3 mdpi.comresearchgate.net |

| Typical pKa2 | N/A | ~6.7 - 7.2 mdpi.comresearchgate.net |

| Charge at pH 7.4 | Monoanionic (-1) | Dianionic (-2) |

| H-Bond Donors | One (-OH) | Two (-OH) |

| Key Structural Feature | Direct P-H bond | Two P-OH bonds brainly.com |

For instance, in a study of bioisosteres of isonipecotic acid acting as GABA(C) receptor antagonists, the phosphinic acid analogue was found to be at least an order of magnitude more potent than the corresponding phosphonic acid analogue. nih.gov Conversely, a study on analogues of aspartic and glutamic acids as inhibitors of aminopeptidases found that phosphonic acid analogues were generally bound more strongly by cytosolic aminopeptidase (B13392206) (LAP), whereas certain P-methylphosphinic acid analogues were more inhibitory towards microsomal aminopeptidase (APM). tandfonline.comnih.gov

These findings underscore that neither form is universally superior; the inhibitory potency is highly dependent on the specific architecture of the target enzyme's active site. The phosphinic acid's lower charge and different hydrogen bonding pattern may be favored by some enzymes, while the phosphonic acid's dianionic nature and greater hydrogen-bonding capacity may be optimal for others. nih.govtandfonline.com (1-Amino-2-phenylethyl)phosphonic acid has been identified as a specific competitive inhibitor of phenylalanyl-tRNA synthetase, highlighting its ability to act as a close mimic of the natural amino acid phenylalanine. nih.gov

| Compound Series | Target | Phosphinic Acid Analogue Potency | Phosphonic Acid Analogue Potency | Reference |

|---|---|---|---|---|

| Isonipecotic Acid Analogues | GABA(C) Receptor | More potent | At least 10-fold weaker | nih.gov |

| Aspartic Acid Analogues | Cytosolic Aminopeptidase (LAP) | Less potent | More potent | tandfonline.com |

Broader Perspective of Aminophosphinic Acid Bioisosterism in Rational Drug Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of rational drug design. α-Aminophosphinic acids are widely regarded as effective bioisosteres of α-aminocarboxylic acids. researchgate.net

The rationale for this substitution is twofold:

Transition-State Mimicry : The tetrahedral geometry of the phosphinic acid group is a stable mimic of the high-energy tetrahedral transition state formed during the hydrolysis of a peptide bond. nih.gov This makes aminophosphinic acids potent inhibitors of enzymes that process amino acids and peptides, such as proteases. tandfonline.com

Increased Stability : The carbon-phosphorus (C-P) bond is chemically robust and resistant to metabolic cleavage by peptidases, which readily hydrolyze the amide bonds of natural peptides. nih.gov

By incorporating an aminophosphinic acid moiety into a peptide sequence, medicinal chemists can create peptidomimetics that act as powerful enzyme inhibitors with improved metabolic stability. This strategy has been successfully employed in the design of inhibitors for a variety of enzymes, including aminopeptidases and HIV-protease. nih.govtandfonline.com The replacement of a carboxylate with a phosphinate can thus transform a substrate into a potent, stable inhibitor.

Synthetic Advantages and Challenges in the Preparation of Phosphinic Acid Compounds

The synthesis of α-aminophosphinic acids, including this compound, presents both opportunities and difficulties. The most common methods are variations of multicomponent reactions.

The Kabachnik-Fields (Phospha-Mannich) Reaction : This is a three-component condensation of an amine, an aldehyde (or ketone), and a P-H containing reagent, typically hypophosphorous acid (H₃PO₂) for phosphinic acids. nih.govmdpi.com Its primary advantage is the convergence and atom economy of a one-pot reaction. However, this reaction is often challenged by low to moderate yields and the formation of complex product mixtures that are difficult to purify. nih.govrsc.org Side reactions, such as the formation of (α-hydroxyalkyl)phosphinates, are a common complication, particularly under strongly acidic conditions. researchgate.net The reaction outcome can also be highly dependent on the basicity of the amine used. rsc.org

The Aza-Pudovik Reaction : This two-component reaction involves the addition of a P-H reagent to a pre-formed imine (Schiff base). nih.govmdpi.com This approach is generally cleaner and more atom-efficient than the Kabachnik-Fields reaction, often leading to higher yields of the desired product. mdpi.com The main challenge is the potential need for an additional step to synthesize and isolate the imine intermediate before the addition reaction. nih.gov

Both methods are foundational in organophosphorus chemistry but require careful optimization of reaction conditions to manage selectivity, prevent side-product formation, and achieve acceptable yields. nih.govmdpi.com

| Synthetic Route | Description | Advantages | Challenges |

|---|---|---|---|

| Kabachnik-Fields Reaction | One-pot, three-component reaction of an amine, aldehyde, and hypophosphorous acid. mdpi.com | Convergent; one-pot procedure. | Often low to moderate yields; complex product mixtures; formation of side products; difficult purification. nih.govrsc.org |

| Aza-Pudovik Reaction | Two-component addition of a phosphinic acid source to a pre-formed imine. mdpi.com | Generally cleaner reaction; higher yields; high atom efficiency. mdpi.com | May require separate synthesis and isolation of the imine intermediate. nih.gov |

Q & A

Q. What synthetic methodologies are commonly employed for producing (1-amino-2-phenylethyl)phosphinic acid, and what are their limitations?

The primary route involves the phosphorylation of imines using dialkyl phosphites, which yields racemic mixtures. However, stereo-selective synthesis remains challenging due to the configuration sensitivity of the α-carbon atom, which directly impacts biological activity . Hypophosphorous acid (H₃PO₂) is often used as a starting material, but reactions in acetic acid are preferred to minimize by-products like (1-hydroxyalkyl)phosphinic acids and phosphonic acids. Excess water or prolonged reaction times can shift outcomes toward undesired by-products .

Q. How can the reducing properties of this compound be experimentally verified?

The reducing behavior stems from P–H bonds, which can be characterized via reactions with silver nitrate (AgNO₃). For example, phosphinic acid reduces Ag⁺ to metallic silver, producing H₃PO₄ as an oxidized product. Spectroscopic techniques like ³¹P NMR and FT-IR are critical for confirming P–H bond integrity and monitoring redox activity .

Q. What structural features of this compound contribute to its biological activity?

The phosphinate group (PO₂⁻) and the phenyl-ethylamine moiety enable interactions with metal ions (e.g., nickel in ureases) and hydrogen bonding with enzyme active sites. Competitive inhibition studies against Sporosarcina pasteurii urease (Ki = 108 nM) highlight the importance of these groups in binding affinity .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

Catalytic enantioselective phosphorylation of chiral imines using transition-metal catalysts or organocatalysts can enhance stereochemical control. Evidence suggests that reaction conditions (e.g., solvent polarity, temperature) significantly influence diastereomeric excess. Computational modeling of transition states may further guide catalyst design .

Q. How do structural modifications of the phosphinate group affect inhibitory potency against bacterial ureases?

Substituting the aminoalkyl chain (e.g., n-hexyl vs. phenyl groups) alters steric and electronic interactions with the enzyme’s active site. Competitive inhibition assays and X-ray crystallography reveal that bulkier substituents improve Ki values by enhancing van der Waals contacts, while charged groups disrupt nickel coordination .

Q. What experimental approaches resolve contradictions in by-product formation during synthesis?

Reaction monitoring via LC-MS or HPLC can identify intermediates like (1-hydroxyalkyl)phosphinic acids. Adjusting reactant stoichiometry (e.g., hypophosphorous acid:aldehyde:amine ratios) and using anhydrous acetic acid suppress oxidation and bis-adduct formation. Recrystallization or chromatography is required for purifying target compounds .

Q. How can this compound derivatives be engineered as prodrugs?

Esterification with protective groups (e.g., galactose acetonide) enhances bioavailability. For example, phosphinic acid prodrugs for HIV utilize silylation and Boc/Cbz protection-deprotection strategies to improve metabolic stability. In vitro hydrolysis studies in plasma validate controlled release .

Methodological Considerations

- Data Analysis: Conflicting reports on synthetic yields often arise from varying reaction conditions (e.g., aqueous vs. anhydrous solvents). Systematic optimization using Design of Experiments (DoE) is recommended .

- Instrumentation: X-ray crystallography and molecular docking are indispensable for elucidating enzyme-inhibitor interactions, while ¹H/³¹P NMR and HRMS ensure structural fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.